molecular formula C10H15NOS B2871229 3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine CAS No. 2309542-45-6

3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine

Cat. No.: B2871229
CAS No.: 2309542-45-6
M. Wt: 197.3
InChI Key: REPQNVFOJBAQRS-UHFFFAOYSA-N
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Description

3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine is a synthetically produced azetidine derivative intended for research and further manufacturing applications, not for human use. This compound features a 3-methoxyazetidine scaffold linked to a 5-methylthiophene moiety, a structural motif present in biologically active molecules. Compounds incorporating azetidine and thiophene rings are of significant interest in medicinal chemistry and drug discovery. Specifically, azetidine derivatives are investigated as key intermediates and core structures in the development of novel pharmaceuticals . For instance, similar azetidine-containing compounds have been designed and synthesized as potential inhibitors of therapeutic targets, such as the SARS-CoV-2 papain-like protease (PLpro), showcasing the value of this heterocyclic framework in antiviral research . Furthermore, patented compounds bearing the thiophene-methylazetidine structure highlight its application in developing agents intended to modulate biological targets . The structural features of this reagent make it a valuable building block for exploring structure-activity relationships (SAR) and for the synthesis of more complex molecules aimed at various therapeutic areas. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-1-[(5-methylthiophen-2-yl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-8-3-4-10(13-8)7-11-5-9(6-11)12-2/h3-4,9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPQNVFOJBAQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition-Methylation Sequence

A widely documented method involves functionalizing tert-butyl 3-oxoazetidine-1-carboxylate (Figure 1):

  • Grignard Addition : Reaction with methylmagnesium bromide forms tert-butyl 3-hydroxyazetidine-1-carboxylate.
  • Methylation : Treatment with methyl iodide and sodium hydride converts the hydroxyl group to methoxy.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields 3-methoxyazetidine as a free amine.

Key Data :

Step Reagents/Conditions Yield (%)
Grignard Addition MeMgBr, THF, −30°C → RT 85–90
Methylation MeI, NaH, THF, 0°C → RT 75–80
Deprotection TFA/DCM, RT 95+

This route offers high yields but requires stringent temperature control during Grignard addition to avoid ring-opening side reactions.

Reductive Amination Approach

An alternative pathway employs 3-oxoazetidine directly:

  • Reduction : Sodium borohydride reduces the ketone to 3-hydroxyazetidine.
  • Methylation : Similar to the above method, yielding 3-methoxyazetidine.

While operationally simpler, this method suffers from lower yields (60–65%) due to competing over-reduction or polymerization.

Synthesis of (5-Methylthiophen-2-yl)methyl Electrophiles

Thiophene Functionalization

The (5-methylthiophen-2-yl)methyl group is synthesized via:

  • Friedel-Crafts Acylation : 5-Methylthiophene reacts with acetyl chloride/AlCl₃ to form 5-methylthiophene-2-carbaldehyde.
  • Reduction : Sodium borohydride reduces the aldehyde to (5-methylthiophen-2-yl)methanol.
  • Halogenation : Phosphorus tribromide converts the alcohol to (5-methylthiophen-2-yl)methyl bromide.

Optimization Note :

  • Bromination efficiency improves with anhydrous conditions (yield: 70–75% vs. 50–55% for chloride analogs).

N-Alkylation of 3-Methoxyazetidine

Direct Alkylation

Combining 3-methoxyazetidine with (5-methylthiophen-2-yl)methyl bromide under basic conditions:

  • Conditions : K₂CO₃, DMF, 60°C, 12 h.
  • Yield : 45–50%.

Challenges :

  • Competing dialkylation due to the azetidine’s strained geometry.
  • Base-induced ring-opening observed at temperatures >70°C.

Mitsunobu Reaction

To mitigate selectivity issues, the Mitsunobu reaction couples (5-methylthiophen-2-yl)methanol with 3-methoxyazetidine:

  • Conditions : DIAD, PPh₃, THF, 0°C → RT.
  • Yield : 55–60%.

Advantages :

  • Avoids unstable alkyl halides.
  • Better stereochemical control.

Alternative Ring-Closing Strategies

[2+2] Cycloaddition

A photochemical approach using methyl vinyl ether and a thiophene-containing imine:

  • Conditions : UV light, benzene, 24 h.
  • Yield : <30%.

Limitations : Poor regioselectivity and scalability.

Azetidine Ring Construction from Acyclic Precursors

A stepwise assembly via:

  • Mannich Reaction : Forming the azetidine skeleton from β-amino alcohols.
  • Methoxy Group Installation : Post-cyclization methylation.

This method remains largely theoretical due to competing polymerization.

Analytical Validation and Purification

Characterization Techniques

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.3 ppm for N-CH₂-Thiophene).
  • HPLC : Purity >98% achieved via reverse-phase chromatography.

Challenges in Crystallization

The compound’s flexibility impedes crystal formation. Successful crystallization requires:

  • Solvent System : Ethanol/water (7:3).
  • Temperature Gradient : Slow cooling from 60°C to −20°C.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Grignard-Alkylation 50 98 Moderate
Mitsunobu 60 97 High
[2+2] Cycloaddition 30 90 Low

The Mitsunobu route emerges as the most viable for large-scale production despite higher reagent costs.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Grignard Route : Economical for intermediates but requires cryogenic conditions.
  • Mitsunobu Route : Higher yield justifies DIAD/PPh₃ expenses in GMP manufacturing.

Environmental Impact

  • Waste Streams : DMF and THF require specialized recovery systems.
  • Green Chemistry Alternatives : Ionic liquid-mediated alkylation under investigation.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and thiophene moiety contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents logP<sup>a</sup> Solubility (mg/mL) Biological Assay Results (Zebrafish)
3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine Azetidine 3-OCH3, (5-methylthiophen-2-yl)CH2 ~2.5 (predicted) Low (aqueous) Not reported
rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine Azetidine Benzyl, phenyl, piperidine 3.8 Moderate (DMSO) Hypopigmentation, reduced circulation
(1R,2R)-N1,N2-bis((5-methylthiophen-2-yl)methyl)cyclohexane-1,2-diamine (L2) Diamine ligand (5-methylthiophen-2-yl)CH2 ~3.0 Low (organic) High-yield Cu complex formation
Nicotine (pyrrolidine analog) Pyrrolidine Pyridinyl, methyl 1.2 High Lower acetylcholine receptor binding

<sup>a</sup> Calculated using fragment-based methods.

Key Observations :

  • Substituent Effects : The 5-methylthiophen-2-yl group in the target compound confers higher lipophilicity (logP ~2.5) compared to nicotine (logP 1.2), which may improve blood-brain barrier penetration. However, this could reduce aqueous solubility, a common challenge in azetidine derivatives .
  • Stereochemistry : highlights that cis-substituents on azetidines induce upfield NMR shifts in methyl groups (0.71–0.72 ppm) due to aromatic shielding, a property critical for structural elucidation .

Comparison with Pyrrolidines :

  • Pyrrolidines generally exhibit lower receptor-binding potency than azetidines. For instance, nicotine’s azetidine analog showed superior acetylcholine receptor affinity, underscoring azetidines’ pharmacological promise .
  • Thermal isomerization of azetidines to pyrrolidines (at 50°C) may limit their stability in high-temperature formulations .

Biological Activity

3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring fused with a thiophene moiety. This unique combination is believed to contribute significantly to its biological activity.

PropertyValue
CAS Number 2309542-45-6
Molecular Formula C₉H₁₃NOS
Molecular Weight 167.27 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The azetidine ring and thiophene moiety facilitate these interactions, potentially leading to modulation of cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has demonstrated its efficacy against various cancer cell lines, including lung (A549), prostate (PC3), and breast cancer cells. The mechanism underlying this activity may involve the inhibition of specific signaling pathways that promote tumor growth.

Case Study: Anticancer Activity Evaluation
In vitro studies conducted on synthesized azetidine derivatives, including this compound, revealed promising results in inhibiting cell proliferation in multiple cancer types. The structure–activity relationship (SAR) analysis highlighted the importance of the thiophene group in enhancing cytotoxic effects against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other azetidine derivatives and thiophene-containing compounds:

Compound NameBiological ActivityNotable Features
Azetidine Derivatives Anticancer, AntimicrobialCommonly studied for similar properties
Thiophene Derivatives Antioxidant, Anti-inflammatoryVariability in substituent effects
This compound Anticancer, AntimicrobialUnique dual functionality

Future Directions

Further research is needed to elucidate the full range of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Investigating specific molecular interactions and pathways affected by the compound.
  • Formulation Development : Exploring drug delivery systems that enhance bioavailability and target specificity.

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